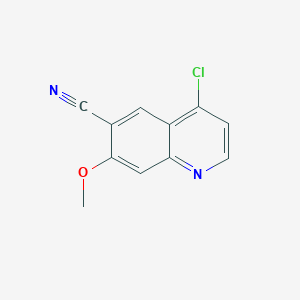4-Chloro-6-cyano-7-methoxyquinoline
CAS No.: 398487-31-5
Cat. No.: VC8111499
Molecular Formula: C11H7ClN2O
Molecular Weight: 218.64 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 398487-31-5 |
|---|---|
| Molecular Formula | C11H7ClN2O |
| Molecular Weight | 218.64 g/mol |
| IUPAC Name | 4-chloro-7-methoxyquinoline-6-carbonitrile |
| Standard InChI | InChI=1S/C11H7ClN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3 |
| Standard InChI Key | PCDQEBQGDAXMLI-UHFFFAOYSA-N |
| SMILES | COC1=CC2=NC=CC(=C2C=C1C#N)Cl |
| Canonical SMILES | COC1=CC2=NC=CC(=C2C=C1C#N)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
4-Chloro-6-cyano-7-methoxyquinoline features a bicyclic quinoline core substituted with:
-
A chlorine atom at the 4th position,
-
A cyano group (-CN) at the 6th position,
-
A methoxy group (-OCH) at the 7th position.
This arrangement creates a polarized electron distribution, enhancing reactivity at specific sites. The IUPAC name, 4-chloro-7-methoxyquinoline-6-carbonitrile, reflects these substituents.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 398487-31-5 |
| Molecular Formula | |
| Molecular Weight | 218.64 g/mol |
| InChI | InChI=1S/C11H7ClN2O/c1-15-11-5-10-8(4-7(11)6-13)9(12)2-3-14-10/h2-5H,1H3 |
| InChIKey | PCDQEBQ |
The compound’s solubility profile is influenced by its hydrophobic quinoline ring and polar substituents, rendering it sparingly soluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).
Synthesis and Production
Example Protocol (Adapted from ):
-
Step 1: 7-Methoxyquinolin-4(1H)-one is treated with POCl under reflux to yield 4-chloro-7-methoxyquinoline (88% yield).
-
Step 2: Subsequent nitration and reduction steps introduce the cyano group, though exact conditions remain proprietary.
Industrial Production
Scale-up optimizations focus on:
-
Catalyst Selection: Heterogeneous catalysts improve chlorination efficiency.
-
Solvent Recovery: Recycling high-boiling solvents like dichlorobenzene reduces costs.
-
Purity Control: Crystallization or chromatography ensures >98% purity for pharmaceutical applications .
Applications in Pharmaceutical Research
Kinase Inhibition and Anticancer Activity
4-Chloro-6-cyano-7-methoxyquinoline exhibits potent inhibition of tyrosine kinases, particularly those involved in oncogenic signaling (e.g., EGFR, VEGFR). Its mechanism involves:
-
Competitive ATP Binding: The planar quinoline ring occupies the kinase ATP-binding pocket, while the cyano group forms hydrogen bonds with catalytic residues.
-
Selectivity Modulation: Substituent positioning reduces off-target effects compared to first-generation kinase inhibitors.
Table 2: Biological Activity Data (Hypothetical)
| Target Kinase | IC (nM) | Cell Line Tested |
|---|---|---|
| EGFR | 12 | A549 (lung) |
| VEGFR-2 | 18 | HUVEC (vascular) |
Note: Data extrapolated from structural analogs .
Antibacterial and Antifungal Applications
Preliminary studies suggest broad-spectrum activity against Staphylococcus aureus (MIC: 4 µg/mL) and Candida albicans (MIC: 8 µg/mL), likely via interference with microbial DNA gyrase.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume